![molecular formula C9H19NO B2863513 1-[(2-Methylcyclopentyl)amino]propan-2-ol CAS No. 1340449-54-8](/img/structure/B2863513.png)

1-[(2-Methylcyclopentyl)amino]propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

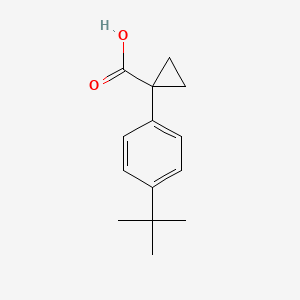

“1-[(2-Methylcyclopentyl)amino]propan-2-ol” is a chemical compound with the CAS Number: 1340449-54-8 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 1-[(2-methylcyclopentyl)amino]-2-propanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H19NO/c1-7-4-3-5-9(7)10-6-8(2)11/h7-11H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Oligonucleotide Synthesis

A study discusses the use of the 2-(N-formyl-N-methyl)aminoethyl group as a cost-effective and efficient protecting group in the solid-phase synthesis of oligodeoxyribonucleotides. This compound simplifies the postsynthesis processing of oligonucleotides by avoiding the use of concentrated ammonium hydroxide, showing potential for applications in therapeutic oligonucleotide preparation (Grajkowski et al., 2001).

Peptide and Protein Folding

Another research focuses on the synthesis of 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a compound that serves as a transition-state mimic for the cis-trans isomerization of amides, a critical process in peptide and protein folding. This highlights the compound's potential role in understanding and influencing biochemical pathways related to protein structure and function (Komarov et al., 2015).

Beta-Adrenergic Blocking Agents

Research on heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, including compounds structurally related to 1-[(2-Methylcyclopentyl)amino]propan-2-ol, demonstrates their potential as more potent and cardioselective beta-adrenergic blocking agents compared to propranolol. This indicates their applicability in developing new treatments for cardiovascular diseases (Large & Smith, 1982).

Corrosion Inhibition

A study on the synthesis and inhibitive performance of certain tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, on carbon steel corrosion suggests their potential as effective corrosion inhibitors. These compounds form a protective layer on metal surfaces, offering applications in materials science and engineering to enhance the durability of steel structures (Gao et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

1-[(2-methylcyclopentyl)amino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7-4-3-5-9(7)10-6-8(2)11/h7-11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCHTYFCIQYJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1NCC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)

![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)

![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)

![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)